molecular formula C16H14N2O B1211457 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 3034-65-9

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Cat. No. B1211457
CAS RN: 3034-65-9
M. Wt: 250.29 g/mol
InChI Key: PLZWYQYDWCXHTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, as a benzodiazepine derivative, is synthesized through various methods involving the condensation of o-phenylenediamines with electrophilic reagents. Such syntheses are pivotal in producing benzodiazepines with significant pharmacological activities. The synthesis approaches for benzodiazepines, including 1,5-benzodiazepines, often involve the use of o-phenylenediamine as a precursor, demonstrating the versatility and wide applicability of these methods in producing compounds with varied biological properties (Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of benzodiazepines, characterized by the benzodiazepine nucleus, is critical for their biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazepine core can significantly impact their pharmacological profile, including psychotherapeutic activities. This highlights the importance of the molecular structure in designing benzodiazepine derivatives with desired biological properties (Salve & Mali, 2013).

Chemical Reactions and Properties

Benzodiazepines undergo a variety of chemical reactions, leveraging their core structure for modifications that tailor their pharmacological effects. The chemical versatility of the benzodiazepine nucleus allows for the synthesis of analogs with enhanced biological activities. Such chemical reactions include nucleophilic substitutions and ring transformations that are crucial for developing new therapeutic agents (Rashid et al., 2019).

Physical Properties Analysis

The physical properties of benzodiazepines, such as solubility, melting point, and crystalline structure, are influenced by their molecular configurations. These properties are essential for drug formulation and delivery, impacting the drug's bioavailability and pharmacokinetics. Understanding the physical properties is crucial for the efficient design of benzodiazepine-based medications (Teli et al., 2023).

Chemical Properties Analysis

The chemical properties of benzodiazepines, including their reactivity, stability, and interaction with biological targets, are fundamental to their mechanism of action. These properties determine the binding affinity of benzodiazepines to their receptor sites, influencing their therapeutic efficacy and safety profile. The exploration of these chemical properties is vital for the discovery and development of novel benzodiazepine compounds with optimized therapeutic benefits (Gomaa & Ali, 2020).

Scientific Research Applications

1. Cytotoxic and Enzyme Inhibition Properties

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has been studied for its potential in cancer treatment. In a study, palladacycles containing this compound showed effectiveness as cytotoxic agents on A2780/S cells and also acted as inhibitors of cathepsin B, an enzyme associated with cancer-related events (Spencer et al., 2009).

2. Structural and Stereochmical Analysis

Research has been conducted on the mechanism and stereochemistry of derivatives of 1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one. This includes the study of β-lactam derivatives and their formation processes, providing insights into the chemical behavior and potential applications of these compounds (Wang et al., 2001).

3. Regiospecific Synthesis and Structural Studies

This compound has been the subject of regiospecific synthesis and structural studies. For instance, research on 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, related to 1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, provided insights into its structural properties and potential applications in various fields (Alonso et al., 2020).

4. Synthesis and Application in Drug Development

This compound is significant in the development of new drugs. A study focused on the development of a new method for synthesizing 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepines-2-one, which is essential for producing certain medicinal products (Lyukshenko et al., 2019).

5. Antimicrobial and Anticancer Studies

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones were found to be effective antimicrobial agents and showed potent anticancer activity (Verma et al., 2015).

6. Interaction with Biological Receptors

Studies have also explored how derivatives of this compound interact with biological receptors. For instance, one study examined how certain derivatives bind to benzodiazepine receptors in rat cerebral cortex, contributing to our understanding of their potential therapeutic applications (Baraldi et al., 1985).

properties

IUPAC Name

1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZWYQYDWCXHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346661
Record name 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

CAS RN

3034-65-9
Record name 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
LS Laustsen, CK Sams - Journal of Combinatorial Chemistry, 2007 - ACS Publications
An efficient solid-phase method has been developed for the parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-one derivatives. A key step in this procedure involves catching crude …
Number of citations: 15 pubs.acs.org
D Seiffert, JD Bradley, CM Rominger… - Journal of Biological …, 2000 - ASBMB
Presenilins are integral membrane protein involved in the production of amyloid β-protein. Mutations of the presenilin-1 and -2 gene are associated with familial Alzheimer's disease …
Number of citations: 427 www.jbc.org
A Lippa, MM Poe, JL Smith, X Jin, X Ping… - Pharmacology & …, 2022 - Elsevier
Positive allosteric modulators of γ-aminobutyric acid-A (GABA A ) receptors or GABAkines have been widely used medicines for over 70 years for anxiety, epilepsy, sleep, and other …
Number of citations: 41 www.sciencedirect.com
RK Prasad - 2017 - books.google.com
Medicinal Chemistry is concerned with chemistry, synthesis, and structure activity relationships, mode of action and uses of drugs of carbon compounds. There are several books are …
Number of citations: 2 books.google.com
A Adeniji - 2010 - search.proquest.com
Abnormal processing of amyloid precursor protein by (β-and γ-secretases to produce excess amyloid-β-peptide is believed to contribute to the pathophysiological cascade that results in …
Number of citations: 1 search.proquest.com
S Yagishita, M Morishima-Kawashima, Y Tanimura… - Biochemistry, 2006 - ACS Publications
γ-Secretase cleaves the transmembrane domain of β-amyloid precursor protein at multiple sites. These are referred to as γ-, ζ-, and ε-cleavages. We showed previously that DAPT, a …
Number of citations: 84 pubs.acs.org
V Vingtdeux, M Hamdane, S Bégard, A Loyens… - Neurobiology of …, 2007 - Elsevier
The amyloid precursor protein (APP) metabolism is central to pathogenesis of Alzheimer’s disease (AD). Parenchymal amyloid deposits, a neuropathological hallmark of AD, are …
Number of citations: 88 www.sciencedirect.com
V Vingtdeux, M Hamdane, M Gompel, S Bégard… - Neurobiology of …, 2005 - Elsevier
In Alzheimer's disease, the complex catabolism of amyloid precursor protein (APP) leads to the production of amyloid-beta (Abeta) peptide, the major component of amyloid deposits. …
Number of citations: 92 www.sciencedirect.com
SB Hoyt, C London, D Gorin, MJ Wyvratt… - Bioorganic & medicinal …, 2007 - Elsevier
A series of benzodiazepines and benzazepinones were synthesized and evaluated as potential sodium channel blockers in a functional, membrane potential-based assay. One …
Number of citations: 109 www.sciencedirect.com

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